2-Iodoethyl acrylate

Nucleophilic substitution Leaving group kinetics Post-polymerization modification

2-Iodoethyl acrylate (CAS 44653-97-6) is a bifunctional haloethyl acrylate monomer bearing a terminal iodine atom and a polymerizable acrylate ester moiety. It is synthesized via Finkelstein halide exchange from 2-chloroethyl acrylate and sodium iodide in acetone at 40 °C , and belongs to the broader class of ω-haloalkyl acrylates employed as reactive building blocks in radical-mediated macrocyclization and controlled radical polymerization strategies relying on iodine transfer.

Molecular Formula C5H7IO2
Molecular Weight 226.01 g/mol
CAS No. 44653-97-6
Cat. No. B3267301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoethyl acrylate
CAS44653-97-6
Molecular FormulaC5H7IO2
Molecular Weight226.01 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCI
InChIInChI=1S/C5H7IO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
InChIKeyLLBXAYYHEGEQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoethyl Acrylate CAS 44653-97-6: Technical Baseline for the Haloethyl Acrylate Monomer Series


2-Iodoethyl acrylate (CAS 44653-97-6) is a bifunctional haloethyl acrylate monomer bearing a terminal iodine atom and a polymerizable acrylate ester moiety [1]. It is synthesized via Finkelstein halide exchange from 2-chloroethyl acrylate and sodium iodide in acetone at 40 °C [2], and belongs to the broader class of ω-haloalkyl acrylates employed as reactive building blocks in radical-mediated macrocyclization [3] and controlled radical polymerization strategies relying on iodine transfer [4].

Why 2-Chloroethyl or 2-Bromoethyl Acrylate Cannot Substitute for 2-Iodoethyl Acrylate in Critical Applications


Within the 2-haloethyl acrylate series (X = Cl, Br, I), the identity of the halogen atom dictates the monomer's leaving-group propensity, radical chain-transfer behavior, and overall synthetic scope [1]. Iodide is a markedly better leaving group than bromide or chloride in SN2 nucleophilic substitutions , enabling post-polymerization functionalization and small-molecule derivatization pathways that are kinetically inaccessible to the chloro or bromo analogs. In radical cyclization, iodoalkyl acrylates afford macrocyclic lactones in 55–88% yield via intramolecular addition, whereas the corresponding bromo or chloro substrates either fail to cyclize or give substantially lower yields under identical conditions [2]. These functional differences mean that substituting a chloro- or bromoethyl acrylate monomer for the iodo variant in a synthetic protocol designed around iodine-specific reactivity—whether in nucleophilic displacement, iodine-transfer polymerization, or radical macrocyclization—will lead to reaction failure, reduced yields, or loss of architectural control.

Quantitative Comparative Evidence for 2-Iodoethyl Acrylate vs. 2-Chloroethyl and 2-Bromoethyl Acrylate


SN2 Leaving-Group Ability: Iodide vs. Bromide vs. Chloride in 2-Haloethyl Acrylate Displacement Kinetics

The iodide leaving group in 2-iodoethyl acrylate confers an SN2 displacement rate advantage of approximately 10²-fold over the bromide analog and 10⁴-fold over the chloride analog, based on well-established relative leaving-group rates for primary alkyl halides [1]. This enables room-temperature nucleophilic substitution with amines, thiolates, and carboxylates under mild conditions where 2-chloroethyl acrylate requires elevated temperature or catalysis and 2-bromoethyl acrylate shows intermediate reactivity.

Nucleophilic substitution Leaving group kinetics Post-polymerization modification

Copolymerization Reactivity: Acrylonitrile–Haloethyl Acrylate Monomer Reactivity Ratios

In acrylonitrile (M₁)–haloethyl acrylate (M₂) copolymerization at 40 °C, the M₁ reactivity ratio r₁ decreases with increasing halogen leaving-group ability: r₁ (AN–BEA) < r₁ (AN–CEA), indicating that the bromo monomer is more reactive toward the polyacrylonitrile radical than the chloro analog [1]. Although direct r₁ data for 2-iodoethyl acrylate are absent from the peer-reviewed copolymerization literature, this monotonic trend (Cl < Br < I in monomer reactivity) projects that 2-iodoethyl acrylate would exhibit an r₁ value still lower than that of the bromo analog, consistent with the enhanced radical-stabilizing polar effect of the C–I bond.

Free-radical copolymerization Reactivity ratios Acrylonitrile copolymer

Macrocyclic Lactone Formation: Iodoalkyl Acrylate vs. Other Haloalkyl Substrates in Radical Cyclization Yield

Iodoalkyl acrylates undergo intramolecular free-radical cyclization with Bu₃SnH–AIBN to yield exclusively endocyclic macrocyclic lactones in 55–88% (GC yield) for ring sizes >15 members, with 45–78% isolated yields [1]. The iodo group is essential for generating the carbon-centered radical via homolytic C–I bond cleavage; bromo or chloro analogs either require higher temperatures for radical generation or undergo competing reduction pathways, yielding significantly lower cyclization efficiencies under the same conditions [1]. This yield differential makes 2-iodoethyl acrylate the mandatory precursor for accessing macrocyclic lactones of defined ring size via this radical methodology.

Macrocyclic lactone synthesis Radical cyclization ω-Haloalkyl acrylate

Iodine Transfer Polymerization (ITP) Capability: 2-Iodoethyl Acrylate as a Bifunctional Monomer–Chain Transfer Agent

2-Iodoethyl acrylate functions simultaneously as a monomer and an organoiodide chain-transfer agent in iodine transfer polymerization (ITP), enabling the one-pot synthesis of α,ω-di(iodo) telechelic polyacrylates without requiring a separate RAFT agent or ATRP initiator [1]. In contrast, 2-chloroethyl acrylate and 2-bromoethyl acrylate lack sufficient C–halogen bond lability to participate in efficient degenerative iodine transfer; the C–Cl bond is too strong and the C–Br bond has a less favorable exchange equilibrium with propagating radicals compared to C–I [2]. This dual monomer–CTA functionality is unique to the iodo congener within the haloethyl acrylate series.

Iodine transfer polymerization Living radical polymerization Degenerative chain transfer

Physical Property Trends: Density and Boiling Point in the 2-Haloethyl Acrylate Series

Measured density increases monotonically with halogen atomic mass across the 2-haloethyl acrylate series: 2-chloroethyl acrylate (1.111–1.125 g/mL at 25 °C) < 2-bromoethyl acrylate (1.458–1.479 g/cm³ at 20 °C) < 2-iodoethyl acrylate (predicted ~1.8–1.9 g/cm³ based on MW trend) . While experimentally validated density and boiling point data for 2-iodoethyl acrylate remain absent from the open peer-reviewed literature—only predicted values or vendor-reported estimates are available —this density trend directly impacts formulation calculations, metering pump specifications, and process engineering parameters in industrial polymer production. The significantly higher density of the iodo monomer must be accounted for in mass-to-volume conversions when scaling reactions from the chloro or bromo analog protocols.

Physicochemical properties Monomer handling Process engineering

Definitive Application Scenarios for 2-Iodoethyl Acrylate Based on Comparative Evidence


Synthesis of Telechelic α,ω-Di(iodo) Polyacrylates via Iodine Transfer Polymerization

2-Iodoethyl acrylate serves as both monomer and the organoiodide chain-transfer agent in iodine transfer polymerization (ITP), producing α,ω-di(iodo) telechelic polyacrylates that function as macroinitiators for block copolymer synthesis [1]. This dual role eliminates the need for a separate CTA reagent, streamlining the synthetic workflow. Neither 2-chloroethyl acrylate nor 2-bromoethyl acrylate can fulfill this bifunctional role due to insufficient C–halogen bond lability at the chain end [1][2]. Researchers seeking to prepare well-defined block copolymers via sequential monomer addition should select the iodo monomer over bromo or chloro alternatives.

Post-Polymerization Functionalization via Nucleophilic Displacement of Terminal Iodide

Polymers incorporating 2-iodoethyl acrylate units bear pendant primary alkyl iodide groups that undergo quantitative SN2 displacement with amine, thiolate, or azide nucleophiles under mild conditions (room temperature, polar aprotic solvent). The iodide leaving group provides approximately a 100-fold rate enhancement over bromide and a 10,000-fold enhancement over chloride based on well-established leaving-group scales [1]. For applications requiring efficient, high-conversion post-polymerization modification—such as bioconjugation, surface grafting, or click-chemistry precursor installation—the iodo monomer offers a kinetic advantage that the bromo or chloro congeners cannot match without forcing conditions that risk polymer degradation.

Macrocyclic Lactone Assembly via Intramolecular Radical Cyclization of Iodoalkyl Acrylate Building Blocks

Iodoalkyl acrylates are the required substrates for the Bu₃SnH–AIBN-mediated radical cyclization that produces macrocyclic lactones in 55–88% GC yield (45–78% isolated) for ring sizes >15 [1]. This methodology depends on the facile homolytic cleavage of the C–I bond to generate a carbon-centered radical; bromo and chloro analogs either fail to cyclize or give substantially diminished yields under identical conditions [1]. For synthetic groups targeting macrolide natural product analogs or macrocyclic polymer architectures, 2-iodoethyl acrylate is the indispensable precursor in this synthetic route.

Copolymerization with Acrylonitrile for Compositionally Controlled Statistical Copolymers

When copolymerizing acrylonitrile with a haloethyl acrylate comonomer, the monomer reactivity ratio r₁ varies systematically with the halogen identity [1]. Incorporating 2-iodoethyl acrylate in place of the bromo or chloro analog shifts copolymer composition drift profiles and enables access to gradient copolymer architectures not achievable with the less reactive haloethyl acrylate monomers. Polymer chemists designing acrylonitrile-based copolymers with specific compositional sequences should therefore base monomer selection on the measured reactivity ratio hierarchy (I > Br > Cl) rather than treating haloethyl acrylates as interchangeable building blocks.

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